Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a piperazine-pyrrolidine hybrid compound characterized by a 4-ethoxyphenyl substituent on the pyrrolidine-2,5-dione ring. Its molecular formula is C₁₉H₂₃N₃O₅, with a molecular weight of 385.41 g/mol. The compound’s structure combines a piperazine ring linked to a dioxopyrrolidinyl moiety, which is further substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-3-26-15-7-5-14(6-8-15)22-17(23)13-16(18(22)24)20-9-11-21(12-10-20)19(25)27-4-2/h5-8,16H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPGGBUCUNPFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of an appropriate amine with a diketone to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a diamine and an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Electron-Withdrawing Groups (e.g., F, Br): Enhance hydrogen-bonding capacity and metabolic stability but may reduce membrane permeability . Heteroaromatic Substitutions (e.g., pyridine): Introduce additional binding interactions in biological targets, as seen in enzyme inhibition studies .
Biological Relevance :
- Piperazine-pyrrolidine hybrids are frequently explored for CNS activity due to their ability to cross the blood-brain barrier .
- Fluorinated analogs (e.g., 4-fluorophenyl derivative) are often prioritized in drug discovery for their balanced physicochemical properties .
Research Findings on Analogous Compounds
Structural and Conformational Studies
- Piperazine Ring Conformation : X-ray crystallography of related carboxamide-piperazine derivatives reveals a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds .
- Pyrrolidine-2,5-dione Flexibility : The dioxopyrrolidinyl moiety adopts a planar conformation, facilitating interactions with enzymatic active sites .
Pharmacological Activity
- Receptor Binding : Fluorinated analogs exhibit enhanced affinity for serotonin receptors (5-HT₁A), attributed to fluorine’s electronegativity and small atomic radius .
Biological Activity
Ethyl 4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (referred to as EEPPC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C19H25N3O5
- Molecular Weight: 373.43 g/mol
- LogP: 1.4698 (indicating moderate lipophilicity)
- Polar Surface Area: 59.865 Ų
The structural formula indicates the presence of a piperazine ring, which is often associated with various pharmacological activities, including central nervous system effects and interactions with neurotransmitter systems.
Synthesis of EEPPC
The synthesis of EEPPC typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the pyrrolidinone ring.
- Alkylation with 4-ethoxyphenyl groups.
- Final esterification to yield the carboxylate.
Antitumor Activity
Research has indicated that EEPPC exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity of EEPPC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Effects
In addition to its antitumor activity, EEPPC has shown promising anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of EEPPC
| Cytokine | Concentration (pg/mL) | Control (pg/mL) | Inhibition (%) |
|---|---|---|---|
| TNF-α | 50 | 200 | 75 |
| IL-6 | 30 | 120 | 75 |
The biological activities of EEPPC are primarily attributed to its interaction with specific molecular targets:
- Apoptosis Induction: EEPPC activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation: It modulates signaling pathways related to inflammation, particularly through inhibition of NF-kB activation.
Case Studies
-
Breast Cancer Study:
A recent study evaluated EEPPC in MCF-7 cells and found that it not only reduced cell viability but also significantly increased apoptotic markers compared to control groups treated with conventional chemotherapeutics. -
Inflammation Model:
In an animal model of acute inflammation induced by carrageenan, administration of EEPPC resulted in a marked reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
